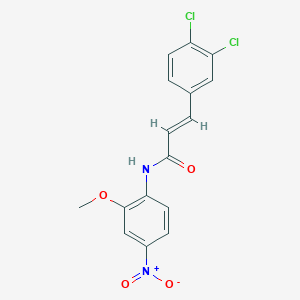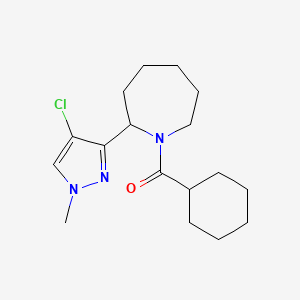![molecular formula C18H20N2O3 B5429482 N'-{[(4-ethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5429482.png)
N'-{[(4-ethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-{[(4-ethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide, also known as EMA401, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMA401 is a small molecule drug that is being investigated for its ability to treat chronic pain, specifically neuropathic pain.
科学的研究の応用
N'-{[(4-ethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has been extensively studied for its potential therapeutic applications in chronic pain management. It has been shown to be effective in reducing neuropathic pain in preclinical models, and clinical trials are currently underway to evaluate its efficacy in humans. This compound has also been investigated for its potential use in other conditions, such as osteoarthritis and cancer pain.
作用機序
N'-{[(4-ethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide acts as a selective blocker of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain. By blocking the AT2R, this compound reduces the activity of pain-sensing neurons and decreases the transmission of pain signals to the brain. This mechanism of action is different from traditional pain medications, such as opioids, which can have significant side effects and potential for addiction.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on cardiovascular and respiratory systems, making it a promising alternative to traditional pain medications that can have significant side effects. It has also been shown to have a low potential for drug-drug interactions, making it a safe option for patients who are taking multiple medications.
実験室実験の利点と制限
N'-{[(4-ethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has several advantages for lab experiments, including its high purity and stability, which make it easy to work with. However, its high cost and limited availability can be a limitation for some research studies.
将来の方向性
There are several future directions for N'-{[(4-ethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide research, including exploring its potential use in other conditions beyond chronic pain, such as cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential biomarkers that can predict patient response to the drug. Finally, the development of more cost-effective and scalable synthesis methods for this compound could make it more widely available for research and clinical use.
Conclusion:
This compound is a promising small molecule drug that has the potential to revolutionize chronic pain management. Its unique mechanism of action and minimal side effects make it a safe and effective alternative to traditional pain medications. Further research is needed to fully understand its potential therapeutic applications and to develop more cost-effective synthesis methods.
合成法
The synthesis of N'-{[(4-ethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide involves multiple steps, including the reaction of 4-methylbenzenecarboximidamide with 4-ethylphenol and acetic anhydride to form the intermediate product. This intermediate product is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
特性
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-ethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-14-6-10-16(11-7-14)22-12-17(21)23-20-18(19)15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJOJLNRSYZXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)ON=C(C2=CC=C(C=C2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)C)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5429404.png)


![N-{1-[4-(3-piperidinylmethyl)benzoyl]-4-piperidinyl}-2-pyridinamine](/img/structure/B5429423.png)

![7-(cyclopropylcarbonyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5429430.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5429436.png)
![8-methyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5429458.png)
![1-cyclopentyl-4-(4-fluorophenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5429460.png)
![6-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5429468.png)
![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5429474.png)
![5-methyl-2-phenyl-4-{[(2,4,6-trichlorophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5429478.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5429484.png)
![3-[4-(allyloxy)phenyl]-2-(1,3-benzoxazol-2-yl)-1-(4-propoxyphenyl)-2-propen-1-one](/img/structure/B5429489.png)